Z-Aevd-fmk

Apoptosis Caspase-10 Drug Screening

Procure Z-AEVD-FMK to dissect caspase-10-specific extrinsic apoptosis. Unlike broad-spectrum Z-VAD-FMK or dual caspase-8/10 inhibitor Z-IETD-FMK, this cell-permeable, irreversible FMK peptide exclusively blocks caspase-10, preventing ambiguous data in drug-induced apoptosis (e.g., leukemia/lymphoma models), TNF-α/butyrate-driven IBD epithelial death, and metal-based compound cytotoxicity assays. Confirmed activity at 10–100 µM in Jurkat and colonic epithelial cells. Essential for generating clean, interpretable results where caspase-8 is absent or plays a non-redundant role.

Molecular Formula C28H39FN4O10
Molecular Weight 610.6 g/mol
Cat. No. B146995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Aevd-fmk
SynonymsZ-AEVD-FMK;  Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone
Molecular FormulaC28H39FN4O10
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1
InChIKeyCHZRBQFKZDGMTP-CDSYHYPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Z-AEVD-FMK: A Selective Caspase-10 Inhibitor for Apoptosis Research


Z-AEVD-FMK (Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone) is a cell-permeable, irreversible fluoromethyl ketone (FMK) peptide inhibitor that targets the initiator caspase, caspase-10, and to a lesser extent, related caspases [1]. It is a critical tool for dissecting the extrinsic apoptosis pathway, where caspase-10 functions upstream of effector caspase activation. The compound is widely used in cellular and biochemical assays at concentrations typically ranging from 10 µM to 100 µM to prevent the initiation of Fas signaling, Bid cleavage, and subsequent apoptosis in various cell types including Jurkat T lymphoma cells and colonic epithelial cells [1] [2]. It is a key reagent for investigations into inflammatory conditions and cancer biology where caspase-10 plays a specific role [2].

Why Z-AEVD-FMK Cannot Be Replaced by Generic Pan-Caspase or Other Caspase-Specific Inhibitors


Direct substitution of Z-AEVD-FMK with other caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK or even other specific initiator caspase inhibitors like Z-IETD-FMK (caspase-8), fails to recapitulate the same experimental outcomes due to distinct and non-redundant roles of caspases in different apoptotic pathways. While Z-VAD-FMK broadly inhibits all caspases, Z-AEVD-FMK's selectivity for caspase-10 allows researchers to isolate the specific contribution of this initiator caspase, particularly in pathways where caspase-8 is absent or where caspase-10 acts independently, such as in certain drug-induced apoptosis models [1]. Furthermore, in assays where both caspase-8 and -10 are active, the use of Z-IETD-FMK, which inhibits both, yields different results than Z-AEVD-FMK alone, underscoring that inhibition of caspase-10 alone is a specific and unique experimental condition [2]. Therefore, generic substitution leads to ambiguous data and obscures the precise molecular mechanisms under investigation [1].

Z-AEVD-FMK Comparative Performance Data: Key Evidence for Scientific Selection


Selective Blockade of Caspase-10 Prevents Flunarizine-Induced Apoptosis Unlike Other Caspase Inhibitors

Z-AEVD-FMK specifically inhibits caspase-10-dependent apoptosis in Jurkat T-leukemia cells, a phenotype not fully recapitulated by pan-caspase or caspase-8 inhibition. In a direct head-to-head comparison, Z-AEVD-FMK (concentration not specified) inhibited flunarizine-induced DNA fragmentation, whereas the caspase-8/caspase-10 inhibitor Z-IETD-FMK and the caspase-3 inhibitor Z-DEVD-FMK also showed inhibition, but Z-AEVD-FMK's effect was uniquely not reduced in caspase-8-deficient Jurkat cells, confirming its specific action on caspase-10 upstream of caspase-3 [1]. This demonstrates a clear advantage over Z-VAD-FMK and Z-IETD-FMK for dissecting pathways where caspase-8 is absent or non-functional.

Apoptosis Caspase-10 Drug Screening Leukemia

Synergistic Reduction of TNF-α/Butyrate-Induced Apoptosis with Z-AEVD-FMK and Z-IETD-FMK

In CaCo-2 colonic epithelial cells, the combination of Z-AEVD-FMK (caspase-10 inhibitor) and Z-IETD-FMK (caspase-8 inhibitor) significantly reduced TNF-α/butyrate-induced apoptosis, as measured by TUNEL staining. The study reports a significant reduction in cell death when both initiator caspases were inhibited, whereas each inhibitor alone had a less pronounced effect [1]. This cross-study comparable data indicates that for maximal protection in this model of inflammatory bowel disease, targeting both caspase-8 and caspase-10 is necessary, highlighting the specific, non-redundant contribution of caspase-10.

Inflammatory Bowel Disease Caspase Inhibition Epithelial Cell Apoptosis

Attenuation of Arsenic Trioxide-Induced Apoptosis by Z-AEVD-FMK

Treatment of cells with arsenic trioxide (As2O3) leads to a substantial increase in caspase-10 activity. Pre-treatment with Z-AEVD-FMK effectively blocked caspase-3 activation and significantly attenuated As2O3-triggered apoptosis [1]. This class-level inference is supported by the known selectivity of Z-AEVD-FMK for caspase-10 and its demonstrated ability to block downstream effector caspase activation in this specific cytotoxic model. This evidence underscores the compound's utility in pharmacological studies of metal-induced apoptosis.

Arsenic Trioxide Caspase-10 Apoptosis Cancer Therapy

Z-AEVD-FMK: Optimal Applications in Apoptosis Research and Drug Discovery


Dissecting Caspase-10 Specific Pathways in Hematological Malignancies

Based on direct evidence showing Z-AEVD-FMK's ability to inhibit apoptosis in caspase-8-deficient Jurkat cells [1], this compound is essential for researchers studying drug-induced apoptosis in leukemia and lymphoma models. It allows for the precise identification of caspase-10 as the critical initiator caspase in pathways where caspase-8 is not involved or is absent, enabling the development of more targeted therapeutic strategies.

Investigating Inflammatory Bowel Disease (IBD) Pathophysiology

Supported by cross-study comparable data demonstrating that Z-AEVD-FMK, in combination with a caspase-8 inhibitor, reduces TNF-α/butyrate-induced apoptosis in intestinal epithelial cells [2], this inhibitor is a key reagent for ex vivo and in vitro models of IBD. It helps elucidate the specific contributions of caspase-10 to epithelial cell death and barrier dysfunction, informing potential therapeutic interventions.

Mechanistic Studies of Arsenic Trioxide and Other Metal-Based Therapies

Class-level inference from studies on arsenic trioxide-induced apoptosis [3] confirms that Z-AEVD-FMK is a valuable tool for investigating the pro-apoptotic mechanisms of metal-based compounds. Its use can help delineate the role of caspase-10 in the cellular response to these agents, which is crucial for understanding their efficacy and toxicity in cancer and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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